3-(4-FLUORO-3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide is a complex organic compound that features a fluorinated aromatic ring, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide typically involves multiple steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 4-fluoro-3-methylbenzene, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Piperidine Ring Introduction: The piperidine ring is introduced via a nucleophilic substitution reaction.
Amide Bond Formation: The final step involves coupling the fluorinated aromatic intermediate with the piperidine-thiazole intermediate to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions typically involve reagents like chlorine, bromine, and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and thiazole ring can engage in π-π interactions and hydrogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-amine
- 4-(4-Fluoro-3-methylphenyl)-butyric acid
- 2-Amino-4-(4’-fluoro-3’-methyl)phenylthiazole
Uniqueness
3-(4-Fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide is unique due to the combination of its fluorinated aromatic ring, thiazole ring, and piperidine ring. This structural arrangement provides distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c1-13-12-14(2-4-16(13)19)3-5-17(23)21-15-6-9-22(10-7-15)18-20-8-11-24-18/h2,4,8,11-12,15H,3,5-7,9-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZLEASXMGRZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2CCN(CC2)C3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.